molecular formula C24H26N2O5S B11386364 N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11386364
M. Wt: 454.5 g/mol
InChI Key: QBOOVTWYMGZLGS-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived compound characterized by a 4-oxo-4H-chromene core substituted with 7,8-dimethyl groups and a carboxamide-linked phenyl ring bearing an azepane-1-sulfonyl moiety.

Key structural features include:

  • Chromene backbone: A 4-oxo-4H-chromene system with methyl substituents at positions 7 and 8, which may influence steric and electronic properties.
  • Carboxamide bridge: Connects the chromene system to the sulfonamide-substituted phenyl group, enhancing molecular rigidity.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-16-7-12-20-21(27)15-22(31-23(20)17(16)2)24(28)25-18-8-10-19(11-9-18)32(29,30)26-13-5-3-4-6-14-26/h7-12,15H,3-6,13-14H2,1-2H3,(H,25,28)

InChI Key

QBOOVTWYMGZLGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of 7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic Acid

A three-step protocol derived from RSC methodologies is commonly employed:

  • Esterification : React 2'-hydroxyacetophenone derivatives (e.g., 2'-hydroxy-3,4-dimethylacetophenone) with diethyl oxalate under basic conditions (e.g., NaOMe) to form ethyl 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylate.

    • Conditions : Microwave irradiation (150°C, 10 minutes) or conventional heating (reflux, 6–8 hours).

    • Yield : 70–80%.

  • Hydrolysis : Convert the ester to the carboxylic acid using NaOH/HCl.

    • Conditions : Aqueous NaOH (1M), reflux, 2–3 hours.

    • Yield : Near quantitative (90–95%).

  • Purification : Recrystallization or flash chromatography (DCM/MeOH).

Method Reagents Conditions Yield Source
Microwave-assistedDiethyl oxalate, NaOMe150°C, 10 min80%
ConventionalDiethyl oxalate, NaOMeReflux, 6–8 hrs75%

Key Challenges

  • Regioselectivity : Ensuring dimethyl substitution at positions 7 and 8 requires precise control of starting material geometry.

  • Oxidation Resistance : The chromene ring’s α,β-unsaturated ketone moiety necessitates inert atmospheres during condensation.

Synthesis of 4-(Azepan-1-ylsulfonyl)aniline Intermediate

The sulfonamide intermediate is prepared via nucleophilic aromatic substitution or direct sulfonation.

Step 2: Sulfonation of Aniline

  • React aniline with azepane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine).

    • Conditions : Dichloromethane, 0°C to RT, 4–6 hours.

    • Yield : 85–90%.

  • Purification : Recrystallization from ethanol or hexane.

Parameter Value Optimization
BaseTriethylamineNeutralizes HCl byproduct
SolventDCM or THFEnhances solubility of reactants
Temperature0°C → RTPrevents side reactions

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Azepane-1-sulfonyl chloride undergoes nucleophilic attack by aniline’s amine group, forming the sulfonamide bond.

Amidation Coupling

The final step involves coupling the chromene carboxylic acid with 4-(azepan-1-ylsulfonyl)aniline.

Step 3: Amide Bond Formation

Two methods are widely reported:

  • PyBOP-Mediated Coupling :

    • Reagents : PyBOP, DIPEA, DMF.

    • Conditions : RT, 12–24 hours.

    • Yield : 60–75%.

  • TCFH/NMI Activation :

    • Reagents : TCFH, N-methylimidazole (NMI), DCM.

    • Conditions : RT, 1–2 hours.

    • Yield : 80–90%.

Coupling Agent Advantages Limitations
PyBOPHigh efficiency for electron-poor aminesProlonged reaction time
TCFH/NMIShort reaction time, high yieldsRequires anhydrous conditions

Critical Factors

  • Solvent : Polar aprotic solvents (DMF, DCM) enhance reaction kinetics.

  • Catalysts : NMI accelerates acyl imidazolium formation, improving coupling efficiency.

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

A streamlined approach involves simultaneous chromene cyclization and amidation under microwave irradiation:

  • Reactants : 2'-hydroxy-3,4-dimethylacetophenone, diethyl oxalate, 4-(azepan-1-ylsulfonyl)aniline.

  • Conditions : NaOMe, microwave (150°C, 10 minutes).

  • Yield : 70–75% (reduces purification steps).

Comparative Analysis of Methods

Parameter Traditional Method Microwave-Assisted
Time 24–48 hours10–15 minutes
Yield 55–65%70–75%
Purification Column chromatographyCrystallization
Cost High (solvents, energy)Moderate (energy efficient)

Challenges and Solutions

Challenge Solution
Low solubility of intermediatesUse DMSO or DMF as solvents
Side reactions during amidationOptimize base concentration (e.g., 1.2 eq DIPEA)
Regioselectivity in chromeneEmploy sterically hindered catalysts

Industrial Scalability

  • Continuous Flow Systems : Automate esterification and amidation steps to improve throughput.

  • Catalytic Recycling : Reuse PyBOP or TCFH via solvent extraction.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. The chromene scaffold has been associated with the inhibition of cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. This is particularly relevant in cancers resistant to conventional therapies.
  • Case Studies : In one study, derivatives of chromene compounds demonstrated significant growth inhibition against several cancer cell lines, including breast and lung cancer cells. The percent growth inhibition (PGI) ranged from 50% to over 80% depending on the concentration used .

Anti-inflammatory Properties

The sulfonamide group present in the compound is known for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

  • Mechanism : Compounds containing sulfonamide moieties can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.
  • Research Findings : Studies have shown that similar compounds can significantly reduce inflammation markers in animal models of arthritis and other inflammatory conditions .

Antimicrobial Activity

There is emerging evidence that compounds like this compound may exhibit antimicrobial properties:

  • Mechanism : The interaction between the azepane ring and bacterial cell membranes may disrupt cellular processes, leading to bacterial death.
  • Case Studies : Research indicates that related compounds have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy:

Structural Feature Impact on Activity
Chromene CoreEssential for anticancer activity
Azepane RingEnhances binding affinity to biological targets
Sulfonamide GroupContributes to anti-inflammatory properties

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects. The sulfonyl group can enhance the compound’s binding affinity and stability, further contributing to its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 7,8-dimethyl groups in the target compound reduce molecular weight compared to the 6-chloro-7-methyl analogue (475.0 vs. ~469.5 g/mol) and may decrease lipophilicity (lower XLogP3) due to the replacement of chlorine with methyl .

Physicochemical Properties

  • Hydrogen Bonding: The azepane sulfonyl group in the target compound has fewer hydrogen-bond donors (1 vs. 3 in Compound 12), which may reduce crystalline lattice stability compared to sulfamoyl-containing analogues. This aligns with Etter’s graph-set analysis, where hydrogen-bonding patterns dictate crystal packing .
  • Melting Points: Compound 12 exhibits a high melting point (>300°C), attributed to strong hydrogen-bonding networks involving the sulfamoyl group. The target compound’s melting point is likely lower due to reduced hydrogen-bond donor capacity .

Biological Activity

N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.

Compound Structure and Synthesis

The compound features a chromene core with a sulfonamide group attached to an azepane ring. Its molecular formula is C24H26N2O5SC_{24}H_{26}N_{2}O_{5}S, and it has a molecular weight of approximately 454.5 g/mol. The unique combination of functional groups enhances its biological activity and provides avenues for further modification.

The synthesis of this compound typically involves multi-step reactions, allowing for precise control over its structure. Key steps include:

  • Formation of the chromene core.
  • Introduction of the azepane ring.
  • Addition of the sulfonamide moiety.

This synthetic pathway is crucial for achieving the desired biological properties.

Biological Activities

Research indicates that compounds with a chromene structure often exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies suggest that chromene derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties : The sulfonamide group is known to modulate inflammatory responses, making this compound a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator.

The biological activity of this compound is primarily attributed to its ability to bind to biological macromolecules. The mechanisms include:

  • Hydrogen Bonding : The presence of the sulfonamide group facilitates hydrogen bonding with target proteins.
  • Electrostatic Interactions : These interactions enhance binding affinity to enzymes and receptors.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
6,8-Dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamideSimilar chromene core without azepaneAnticancer activity
N-[4-(azepan-1-sulfonyl)phenyl]-6-methylchromeneLacks dimethyl substitutionAnti-inflammatory properties
6-Methyl-N-(p-toluenesulfonyl)-chromenecarboxamideContains a sulfonamide but different substituentsAntimicrobial activity

This table underscores the significance of specific structural features in determining biological activity.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound and its derivatives:

  • Anticancer Studies : Research has demonstrated that derivatives of chromene can effectively inhibit cancer cell proliferation in vitro, particularly in breast cancer cell lines (MDA-MB-231) .
  • Enzyme Inhibition : Inhibitory effects against acetylcholinesterase (AChE) have been noted, suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : Some derivatives showed moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis, indicating potential use as antimicrobial agents .

Q & A

Q. Table 1. Comparison of Synthetic Methods for Analogous Chromene-Carboxamides

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
AAcetic acid, NaOAc, reflux, 2h75>98%
BDioxane, HCl, reflux, 2h8695%

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (DMSO)δ 8.2 (s, 1H, chromene-H), δ 1.5 (m, 6H, azepane)
IR (KBr)1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)
HRMS[M+H]⁺ calc. 455.15, found 455.14

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